5-(1,1,2,2-Tetradeuteriononadecyl)benzene-1,3-diol
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Overview
Description
5-(1,1,2,2-Tetradeuteriononadecyl)benzene-1,3-diol: is a specialized organic compound known for its unique structure and properties. It is a derivative of resorcinol, where the nonadecyl chain is substituted with deuterium atoms at specific positions. This compound has a molecular formula of C25H40D4O2 and a molecular weight of 380.64 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,1,2,2-Tetradeuteriononadecyl)benzene-1,3-diol typically involves the deuteration of nonadecylbenzene derivatives followed by hydroxylation. The process begins with the preparation of nonadecylbenzene, which is then subjected to deuterium exchange reactions to introduce deuterium atoms at the desired positions. The final step involves the hydroxylation of the benzene ring to form the diol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of deuterium gas and catalysts can facilitate the deuteration process, while advanced purification techniques ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(1,1,2,2-Tetradeuteriononadecyl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
5-(1,1,2,2-Tetradeuteriononadecyl)benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a model compound in studying deuterium isotope effects and reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a tracer in metabolic studies.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(1,1,2,2-Tetradeuteriononadecyl)benzene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The deuterium atoms can influence the compound’s metabolic stability and reaction kinetics. The hydroxyl groups on the benzene ring can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Resorcinol: The parent compound with similar hydroxyl groups but without the deuterated nonadecyl chain.
Catechol: Another dihydroxybenzene isomer with hydroxyl groups in different positions.
Hydroquinone: A para-isomer of dihydroxybenzene with different chemical properties.
Uniqueness
5-(1,1,2,2-Tetradeuteriononadecyl)benzene-1,3-diol is unique due to the presence of deuterium atoms, which can significantly alter its chemical and physical properties. This makes it valuable in research applications where isotope effects are studied .
Properties
CAS No. |
1108148-95-3 |
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Molecular Formula |
C25H44O2 |
Molecular Weight |
380.6 g/mol |
IUPAC Name |
5-(1,1,2,2-tetradeuteriononadecyl)benzene-1,3-diol |
InChI |
InChI=1S/C25H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-20-24(26)22-25(27)21-23/h20-22,26-27H,2-19H2,1H3/i18D2,19D2 |
InChI Key |
PUNOCEUUYUXUGR-AUZVCRNNSA-N |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCCCCCCCCCCC)C([2H])([2H])C1=CC(=CC(=C1)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC1=CC(=CC(=C1)O)O |
Origin of Product |
United States |
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